N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
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Overview
Description
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a 4-methylphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate to form 3-(4-methylphenyl)-1-methylquinolin-4(1H)-one. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Shares the acetamide group but lacks the quinoline core.
1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one: Similar quinoline core but without the acetamide group.
Uniqueness
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is unique due to its combination of a quinoline core with a 4-methylphenyl and an acetamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFTIPKMJWERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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